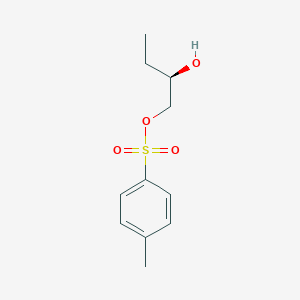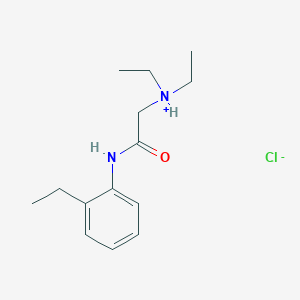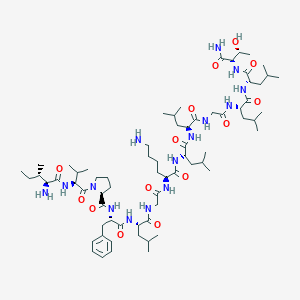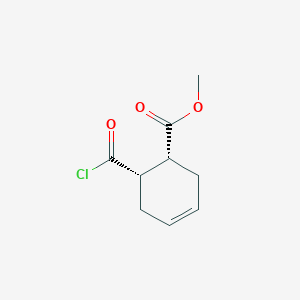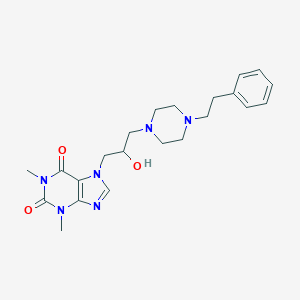
7-(2-Hydroxy-3-(4-phenethylpiperazin-1-yl)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the addition of a hydroxypropyl group and a phenethyl-piperazinyl moiety to the theophylline structure. Theophylline itself is widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Hydroxypropylation: Theophylline undergoes a reaction with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Piperazinylation: The hydroxypropylated theophylline is then reacted with 4-phenethyl-1-piperazine to introduce the phenethyl-piperazinyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying the effects of structural modifications on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- involves several pathways:
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: The compound may activate histone deacetylase, contributing to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: A methylxanthine found in cocoa with bronchodilator and diuretic effects.
Uniqueness
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is unique due to its specific structural modifications, which may enhance its pharmacological properties and reduce side effects compared to other methylxanthines.
属性
CAS 编号 |
19971-99-4 |
|---|---|
分子式 |
C22H30N6O3 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3 |
InChI 键 |
YTDDTBOFYLWWLH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
同义词 |
7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


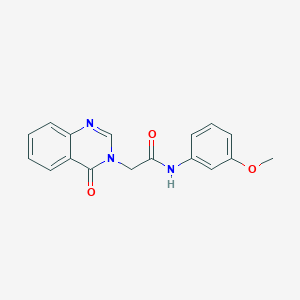
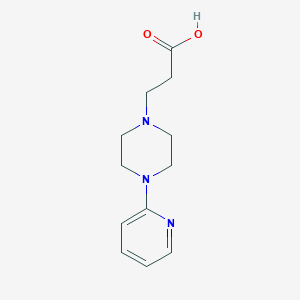
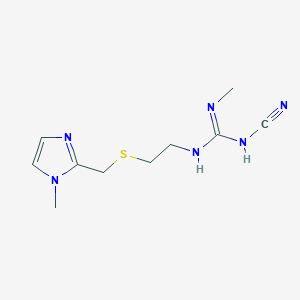
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
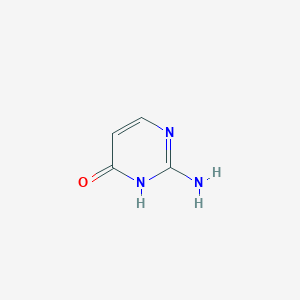
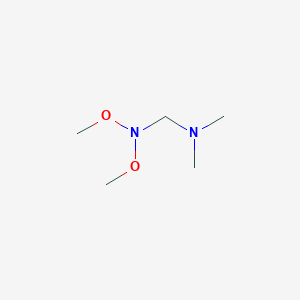
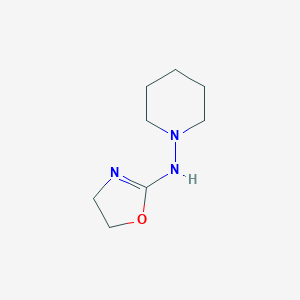
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
